Threoninamide is classified as an amide of threonine, which is an α-amino acid. It can be synthesized from threonine through various chemical reactions. Its structural similarity to other amino acids, such as valine, allows it to participate in similar biochemical pathways. Threoninamide derivatives are often explored for their pharmacological activities, especially in the development of antifungal agents .
Synthesis of threoninamide can be achieved through several methods:
Threoninamide possesses a molecular formula of and a molecular weight of approximately 103.13 g/mol. The compound features an amide functional group (-C(=O)NH-) linked to the side chain of threonine, which includes a hydroxyl group (-OH) and a secondary amine.
The structural representation can be summarized as follows:
Threoninamide can participate in various chemical reactions:
The mechanism of action for threoninamide derivatives primarily involves their interaction with biological targets such as enzymes or receptors:
Relevant data indicates that modifications to the threoninamide structure can significantly impact its solubility and stability profiles, which are critical for pharmaceutical applications .
Threoninamide and its derivatives are primarily explored for their potential applications in:
The exploration of amino acid analogs for crop protection began in the 1980s, driven by the discovery of natural plant defense elicitors like arachidonic acid (AA) and eicosapolyenoic acids. These compounds—abundant in oomycete cell walls—trigger hypersensitive responses (HR) in solanaceous plants, demonstrating the potential of pathogen-derived biomolecules as defense activators [7]. Early synthetic efforts focused on mimicking these structures, leading to first-generation amino acid fungicides with limited efficacy due to poor bioavailability and rapid metabolic degradation.
Key milestones include:
Table 1: Evolution of Amino Acid-Derived Agrochemicals
Era | Design Strategy | Limitations | Key Advances |
---|---|---|---|
1980–2000 | Natural elicitor extracts | Phytotoxicity, low stability | AA-induced HR in solanaceous plants [7] |
2000–2015 | Carboxylate bioisosteres | Variable logD, synthetic complexity | Fragment-based design of tetrazole analogs [1] |
2015–present | FBDD-optimized scaffolds | Target specificity trade-offs | Structure-guided threoninamide elaboration [6] |
Oomycetes deploy effector proteins (e.g., RxLR translocon motifs) to suppress host immunity, enabling unchecked colonization. Threoninamide derivatives disrupt this process through dual mechanisms:
A. Effector Structural MimicryComputational modeling confirms threoninamide’s amide group occupies the conserved binding pocket of Phytophthora effector ATR39-1, impeding its interaction with host susceptibility factors. This molecular impersonation is facilitated by:
B. Host Defense PrimingIn Arabidopsis ecotype Weiningen, threoninamide treatment upregulates RPP39 expression—a CC-NBS-LRR resistance protein requiring NDR1 signaling. This primes systemic immunity, reducing Hyaloperonospora colonization by 78% compared to controls [9]. Crucially, threoninamide retains efficacy against strains expressing evasion variants like ATR39-2, which contains a two-residue insertion enabling immune escape [9].
Table 2: Threoninamide vs. Conventional Oomycete Inhibitors
Parameter | Traditional Fungicides | Threoninamide Analogs | Advantage |
---|---|---|---|
Binding Target | Cysteine proteases (e.g., CAZymes) | Effector proteins (e.g., ATR39-1) | Lower resistance selection pressure [9] |
Resistance Onset | 2–4 growing seasons | Undetected after 10 seasons (field trials) | Durable broad-spectrum activity [5] |
Physicochemical Profile | logD >4 (poor phloem mobility) | logD 1.2–2.8 (optimized via FBDD) [1] | Enhanced apoplastic transport |
Fragment-based drug design (FBDD) revolutionized threoninamide development by enabling deconstruction of complex pharmacophores into minimal binding elements. This approach overcame historical challenges in agrochemical lead optimization:
A. Fragment Library DesignInitial screens employed rule-of-three compliant fragments (MW <300 Da, cLogP ≤3, HBD/HBA ≤3) to maximize ligand efficiency (LE). Threoninamide’s core—4-amino-2-hydroxybutanamide—was identified from a 3,200-compound library via:
B. Three-Dimensional ElaborationTo enhance 3D complexity, sp³-rich bicyclic fragments (e.g., cyclopropyl MIDA boronates) were coupled via Suzuki-Miyaura cross-coupling. This yielded lead candidates with improved shape diversity metrics (PMI >0.35), critical for disrupting flat protein-protein interfaces in oomycete targets [8].
C. Computational AccelerationVirtual fragment screening against 10 sextillion molecules identified optimal bioisosteres for metabolic stability:
Table 3: FBDD-Driven Optimization Metrics for Threoninamide
Optimization Stage | Key Metrics | Lead Candidate (TNC-102A) | Fragment Hit (THR-01) |
---|---|---|---|
Binding Affinity | Kd (μM) | 0.07 | 520 |
Efficiency | Ligand Efficiency (LE, kcal/mol·HA⁻¹) | 0.43 | 0.19 |
Lipophilic Efficiency (LipE) | 6.8 | 1.2 | |
Physicochemical | logDpH7.4 | 1.8 | -1.2 |
pKa (amide) | 14.2 | 15.9 | |
Synthetic Accessibility | Step count | 6 | 2 |
Concluding Remarks
Threoninamide epitomizes the convergence of bioinspired design and computational agrochemistry. Its evolution—from natural effector analogs to FBDD-optimized leads—demonstrates how fragment-based approaches can overcome historical bottlenecks in stability and resistance management. Future work will focus on in planta delivery systems leveraging root-to-shoot systemic movement observed in ANE elicitors [7], potentially establishing threoninamide as a cornerstone of next-generation oomycete control.
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